molecular formula C14H23ClN2O2 B1676915 Naepaine hydrochloride CAS No. 614-42-6

Naepaine hydrochloride

Cat. No.: B1676915
CAS No.: 614-42-6
M. Wt: 286.80 g/mol
InChI Key: SDNODXJEIFDIKF-UHFFFAOYSA-N
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Description

Naepaine hydrochloride is a biochemical compound with the molecular formula C14H23ClN2O2. It is primarily used in research settings and is known for its applications in various scientific fields. The compound is also referred to by its chemical name, ethanol, 2-(pentylamino)-, 1-(4-aminobenzoate), hydrochloride (1:1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naepaine hydrochloride can be synthesized through a series of chemical reactions involving the esterification of p-aminobenzoic acid with 2-(pentylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes followed by purification steps to isolate the pure compound. The use of advanced techniques such as crystallization and chromatography ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Naepaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naepaine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naepaine hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. By binding to these targets, the compound can modulate the activity of neurons, leading to its anesthetic effects. The pathways involved include the inhibition of sodium ion channels, which prevents the propagation of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Comparison

Naepaine hydrochloride is unique in its molecular structure, which provides distinct pharmacological properties compared to other local anesthetics. For instance, it has a different duration of action and potency, making it suitable for specific medical applications .

Properties

IUPAC Name

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNODXJEIFDIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976959
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-42-6
Record name Naepaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAEPAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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